molecular formula C5H7ClN4 B8762293 6-Chloro-N5-methylpyrimidine-4,5-diamine

6-Chloro-N5-methylpyrimidine-4,5-diamine

Cat. No.: B8762293
M. Wt: 158.59 g/mol
InChI Key: JJRDAGZSVMIJFP-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis
6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine (C₁₁H₁₁ClN₄, MW: 234.69 g/mol) is a pyrimidine derivative synthesized via a two-step process:

Nucleophilic substitution: Reacting 4,6-dichloro-5-nitropyrimidine with N-methylaniline in THF yields 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine (yellow solid, 80% yield, m.p. 133.5–135.5 °C) .

Reduction: The nitro group is reduced using Fe powder and NH₄Cl in ethanol/water to form the diamine (white solid, 80% yield, m.p. 81.0–83.0 °C) .

Properties

Molecular Formula

C5H7ClN4

Molecular Weight

158.59 g/mol

IUPAC Name

6-chloro-5-N-methylpyrimidine-4,5-diamine

InChI

InChI=1S/C5H7ClN4/c1-8-3-4(6)9-2-10-5(3)7/h2,8H,1H3,(H2,7,9,10)

InChI Key

JJRDAGZSVMIJFP-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(N=CN=C1Cl)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural and Physicochemical Comparisons

Compound Name (CAS) Molecular Formula MW (g/mol) Substituents Melting Point (°C) Density (g/cm³)
6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine C₁₁H₁₁ClN₄ 234.69 N4: methyl, phenyl; C6: Cl 81.0–83.0 1.369
2-Chloro-6-methylpyrimidine-4,5-diamine (63211-98-3) C₅H₇ClN₄ 158.59 C2: Cl; C6: methyl N/A 1.5 ± 0.1
6-Chloro-N4-(4-chlorophenyl)pyrimidine-4,5-diamine (103505-49-3) C₁₀H₈Cl₂N₄ 255.11 N4: 4-chlorophenyl; C6: Cl N/A N/A
6-Chloro-N4-cyclopentylpyrimidine-4,5-diamine (5452-43-7) C₉H₁₃ClN₄ 212.68 N4: cyclopentyl; C6: Cl Powder form N/A
3-Chloro-6-methylpyridazine-4,5-diamine (1575612-77-9) C₅H₇ClN₄ 158.59 Pyridazine ring; C3: Cl; C6: methyl N/A N/A

Substituent Effects on Pyrimidine Derivatives

(a) Positional Isomerism (Pyrimidine Ring)
  • 2-Chloro-6-methylpyrimidine-4,5-diamine : Chlorine at C2 and methyl at C6 create distinct electronic effects, as the C2 position is more electrophilic than C6 .
(b) N4-Substituent Variations
  • N4-(4-Chlorophenyl) : The electron-withdrawing Cl on the phenyl ring increases the compound’s polarity compared to the parent compound, likely improving solubility in polar solvents .

Heterocyclic Analogs: Pyridazine Derivatives

3-Chloro-6-methylpyridazine-4,5-diamine (CAS 1575612-77-9) features a pyridazine ring (two adjacent nitrogen atoms) instead of pyrimidine. This structural difference alters:

  • Electronic distribution : Increased electron density at the C4 and C5 positions due to the pyridazine ring’s resonance effects.
  • Biological activity : Pyridazine derivatives are often explored as kinase inhibitors or antimicrobial agents, diverging from pyrimidine-based drug candidates .

Q & A

Q. What are the common synthetic routes for 6-Chloro-N5-methylpyrimidine-4,5-diamine, and how can purity be optimized during synthesis?

  • Methodological Answer : Synthesis typically involves halogenation and amination steps. For example, starting with pyrimidine precursors, chlorination at the 6-position can be achieved using POCl₃ or PCl₅ under reflux conditions. Subsequent methylation at the N5 position may employ methyl iodide in the presence of a base (e.g., NaH). Purity optimization requires:
  • Chromatographic purification : Use silica gel column chromatography with gradients of ethyl acetate/hexane.
  • Recrystallization : Solvent systems like ethanol/water can improve crystalline yield .
    Key parameters from analogous syntheses include reaction times (6-12 hours) and yields ranging from 50-75% for similar chloro-pyrimidine derivatives .

Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substitution patterns (e.g., methyl group at δ ~2.5 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion verification (expected [M+H]⁺ at m/z 175.03 for C₅H₆ClN₄).
  • X-ray Diffraction : Single-crystal X-ray analysis to resolve stereochemistry and intermolecular interactions, as demonstrated for structurally related pyrimidines .

Q. How can solubility challenges for this compound be addressed in biological assays?

  • Methodological Answer :
  • Solvent Screening : Test DMSO (≤5% v/v) or aqueous buffers with surfactants (e.g., Tween-80).
  • Co-solvent Systems : Use ethanol/PBS mixtures (1:1) to enhance dissolution.
  • Thermal Stability : Pre-warm solutions to 37°C to mitigate precipitation during cell-based assays .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • DFT Calculations : Optimize molecular geometry using Gaussian09 at the B3LYP/6-31G* level to compute electrostatic potential maps, identifying electrophilic centers at C6.
  • Molecular Dynamics (MD) : Simulate reaction trajectories with explicit solvent models (e.g., water or DMF) to assess kinetic barriers.
  • Validation : Compare predicted activation energies with experimental kinetic data from analogous chloro-pyrimidines .

Q. What experimental design strategies can resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Dose-Response Reproducibility : Conduct triplicate assays across multiple cell lines (e.g., HEK293, HeLa) with standardized protocols.
  • Orthogonal Assays : Pair enzymatic inhibition studies (e.g., kinase assays) with phenotypic screening (e.g., apoptosis markers) to confirm mechanism-specific effects.
  • Meta-Analysis : Cross-reference structural analogs (e.g., 5-[(2-Chloro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine) to identify substituent-dependent trends .

Q. How can factorial design optimize the synthesis of derivatives to study substituent effects on bioactivity?

  • Methodological Answer :
  • 2ⁿ Factorial Design : Vary parameters like temperature (60–100°C), solvent polarity (THF vs. DMF), and catalyst loading (Pd/C: 1–5 mol%).
  • Response Surface Methodology (RSM) : Model interactions between variables to maximize yield and selectivity.
  • Case Study : AI-driven simulations (e.g., COMSOL Multiphysics) can predict optimal conditions for scale-up, reducing trial runs by 30–50% .

Key Notes

  • Structural analogs (e.g., 2-Chloro-6-methylpyrimidine-4,5-diamine) provide methodological precedents .
  • Integrate theoretical frameworks (e.g., reaction mechanisms) with empirical validation to address data discrepancies .

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